molecular formula C7H6BrNO5S B1374741 2-Bromo-4-(methylsulfonyl)-6-nitrophenol CAS No. 20951-41-1

2-Bromo-4-(methylsulfonyl)-6-nitrophenol

Cat. No.: B1374741
CAS No.: 20951-41-1
M. Wt: 296.1 g/mol
InChI Key: YDMYVQMUBFFZAX-UHFFFAOYSA-N
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Description

2-Bromo-4-(methylsulfonyl)-6-nitrophenol is an organic compound characterized by the presence of bromine, methylsulfonyl, and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methylsulfonyl)-6-nitrophenol typically involves multi-step organic reactions. One common method includes the bromination of 4-(methylsulfonyl)-6-nitrophenol using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(methylsulfonyl)-6-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Formation of 2-azido-4-(methylsulfonyl)-6-nitrophenol or 2-thiocyanato-4-(methylsulfonyl)-6-nitrophenol.

    Reduction: Formation of 2-Bromo-4-(methylsulfonyl)-6-aminophenol.

    Oxidation: Formation of 2-Bromo-4-(methylsulfonyl)-6-nitroquinone.

Scientific Research Applications

2-Bromo-4-(methylsulfonyl)-6-nitrophenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(methylsulfonyl)-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the phenol group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Bromo-2-(methylsulfonyl)phenol
  • 2-Bromo-4-(methylsulfonyl)aniline
  • 2-Bromo-4-(methylsulfonyl)benzoic acid

Comparison: 2-Bromo-4-(methylsulfonyl)-6-nitrophenol is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and application possibilities, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-bromo-4-methylsulfonyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO5S/c1-15(13,14)4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMYVQMUBFFZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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